3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a sulfonamide derivative with a thiazolo[5,4-b]pyridine moiety . Sulfonamides are a class of compounds widely used in medicine for their antimicrobial properties . Thiazolo[5,4-b]pyridines are heterocyclic compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[5,4-b]pyridine ring attached to a benzenesulfonamide moiety via a nitrogen atom . The benzenesulfonamide would also carry two methoxy groups at the 3 and 4 positions .Chemical Reactions Analysis
Thiazolo[5,4-b]pyridines can undergo a variety of chemical reactions, including cyclocondensations . The sulfonamide group could potentially undergo reactions with electrophiles .Scientific Research Applications
Biochemical Evaluation and Enzyme Inhibition
- Kynurenine 3-Hydroxylase Inhibition : The compound has been studied for its inhibitory effect on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. It exhibits high-affinity inhibition of this enzyme, indicating its potential utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Pharmacokinetics and Drug Development
- Beta 3-Adrenergic Receptor Agonist Studies : Research on thiazole benzenesulfonamide derivatives has provided insights into their pharmacokinetics and oral bioavailability in different species, contributing valuable information for the development of beta3-adrenergic receptor agonists (Stearns et al., 2002).
- Metabolism Studies : Studies have elucidated the metabolism of a potent and selective agonist of the human beta3-adrenergic receptor, highlighting the identification of novel conjugated metabolites and suggesting mechanisms of amino acid conjugation in metabolism (Tang et al., 2002).
Neurological Research and Therapeutics
- Neuroprotective Agent Studies : Research on kynurenine hydroxylase inhibitors, including a derivative of the compound , indicates their potential as neuroprotective agents against brain lesions induced by conditions like bilateral carotid occlusion and middle cerebral artery occlusion (Cozzi et al., 1999).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . It’s plausible that our compound may have similar effects, but specific results would require further study.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-15(20-23-17-8-5-11-22-21(17)29-20)6-4-7-16(13)24-30(25,26)14-9-10-18(27-2)19(12-14)28-3/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDDRUIZXWDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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